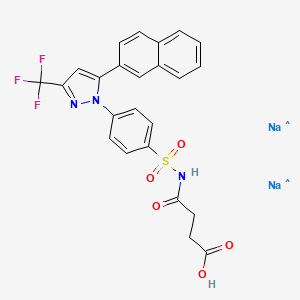

CID 168012381

Description

Compound “CID 168012381” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula |

C24H18F3N3Na2O5S |

|---|---|

Molecular Weight |

563.5 g/mol |

InChI |

InChI=1S/C24H18F3N3O5S.2Na/c25-24(26,27)21-14-20(17-6-5-15-3-1-2-4-16(15)13-17)30(28-21)18-7-9-19(10-8-18)36(34,35)29-22(31)11-12-23(32)33;;/h1-10,13-14H,11-12H2,(H,29,31)(H,32,33);; |

InChI Key |

FKAJXEUBCVUSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)NC(=O)CCC(=O)O)C(F)(F)F.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 168012381” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and subsequent reaction with [additional reagents].

Step 3: Final purification and isolation of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “CID 168012381” may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Sourcing and preparing the necessary raw materials.

Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and concentration.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 168012381 undergoes chlorination , substitution , and cyclization reactions during synthesis, with its pyrrolo[2,3-d]pyrimidine core enabling functionalization at multiple positions. Key reactions include:

Chlorination

-

Reagents/conditions : Phosphorus oxychloride (POCl₃), reflux (110°C, 4–6 hours) .

-

Product : Substitution of hydroxyl groups with chlorine, forming intermediates like 6-(2,4-dichlorobenzyl)-4-chloropyrrolo[2,3-d]pyrimidine .

Substitution with Anilines

-

Reagents/conditions : Aromatic amines (e.g., 4-methoxyaniline), ethanol, 80–90°C .

-

Product : 4-anilino derivatives (e.g., 6-(2,4-dichlorobenzyl)-4-(4-methoxyanilino)pyrrolo[2,3-d]pyrimidine ) .

Cyclization

Key Reaction Pathways and Byproducts

Reaction pathways for CID 168012381 derivatives often yield multiple products, necessitating chromatographic separation:

Biological Activity Linked to Reactivity

Derivatives of CID 168012381 exhibit VEGFR-2 inhibition and antitumor activity , modulated by substitution patterns :

-

Hydrogen bonding interactions : 2-NH₂ and 4-anilino groups form H-bonds with Cys917 and Glu915 in VEGFR-2, critical for ATP-competitive binding .

-

Hydrophobic interactions : 6-(2,4-dichlorobenzyl) group occupies a hydrophobic pocket, enhancing binding affinity .

-

Anticancer effects : Derivatives like compound 21 (IC₅₀ = 1.8–16.8 μM) induce apoptosis via ROS generation and mitochondrial depolarization .

Comparative Reactivity of Analogues

Structural analogs show varied reactivity and bioactivity:

Scientific Research Applications

Compound “CID 168012381” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of compound “CID 168012381” involves its interaction with specific molecular targets and pathways. The compound may bind to [specific receptors or enzymes], leading to [specific biological effects]. The exact pathways involved depend on the context of its application, such as its use in medicine or biology.

Comparison with Similar Compounds

Compound A: Shares similar structural features but differs in [specific aspect].

Compound B: Has a similar mechanism of action but varies in [specific property].

Compound C: Used in similar applications but has different [specific characteristic].

Uniqueness: Compound “CID 168012381” stands out due to its unique combination of properties, such as [specific property], which makes it particularly suitable for [specific application].

Q & A

Q. What strategies address gaps in mechanistic understanding of CID 168012381?

- Methodological Answer :

- Develop hypothesis-driven knock-in/knockout models to test causality (e.g., CRISPR-edited cell lines).

- Use single-cell sequencing to identify rare cell populations affected by CID 168012381.

- Combine structural biology (cryo-EM) with functional assays to map binding sites and downstream signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.